

synthesis of diazirine photo-crosslinkers from 1-Hydroxyhept-6-yn-3-one

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Compound of Interest

Compound Name: **1-Hydroxyhept-6-yn-3-one**

Cat. No.: **B1409481**

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Application Notes & Protocols

Topic: Synthesis of a Bifunctional Diazirine Photo-Crosslinker from **1-Hydroxyhept-6-yn-3-one**

Audience: Researchers, scientists, and drug development professionals in chemical biology and proteomics.

Introduction: The Power of Precision in Mapping Molecular Interactions

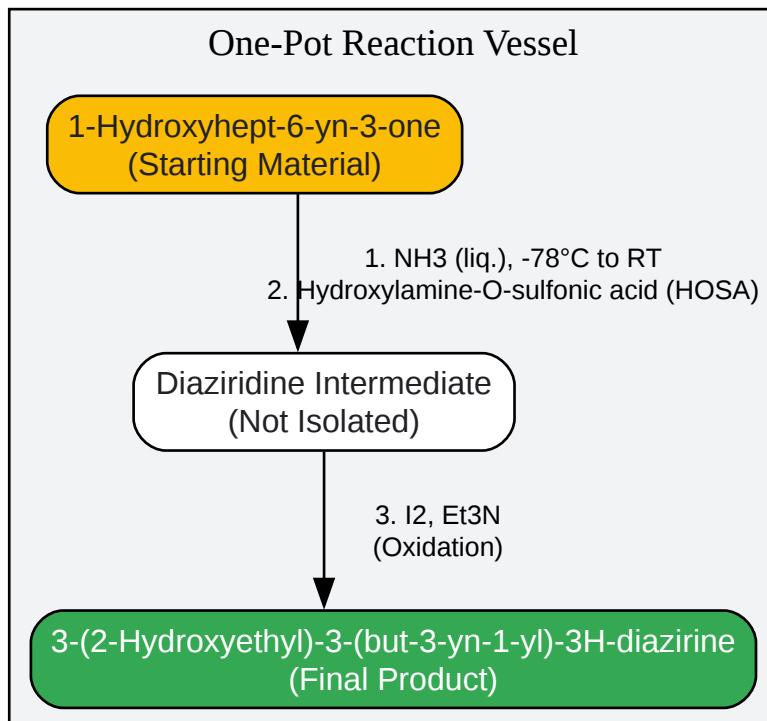
In the intricate cellular landscape, transient interactions between proteins and other biomolecules govern nearly all biological processes. Capturing these fleeting events is a paramount challenge in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently trap these interactions, providing a "snapshot" for downstream analysis.^{[1][2][3]} Among the arsenal of photo-activatable moieties, diazirines have gained significant attention due to their unique advantages.^{[4][5]}

Upon irradiation with UV light (typically ~350-365 nm), diazirines efficiently release dinitrogen gas to generate highly reactive and indiscriminate carbenes.^{[6][7][8]} These carbenes can insert into a wide range of C-H, N-H, and O-H bonds in their immediate vicinity, making them ideal for mapping binding sites without strong target residue bias.^{[2][6]} A key advantage of diazirines is their small size, which minimizes steric perturbation of the native biomolecular interaction under study, a common issue with bulkier photophores like benzophenones.^{[4][5][9]}

This guide details the synthesis of a versatile, bifunctional diazirine photo-crosslinker starting from **1-Hydroxyhept-6-yn-3-one**. This starting material is strategically chosen as it contains two crucial functionalities: a hydroxyl group and a terminal alkyne. These serve as convenient handles for subsequent conjugation to molecules of interest (e.g., drugs, peptides, or probes) and for the attachment of reporter tags (e.g., biotin or fluorophores) via "click chemistry," respectively.[10][11] We present a modern, efficient one-pot protocol that streamlines the conversion of the ketone to the final diazirine product, enhancing yield and operational simplicity over traditional multi-step methods.[2][4][5]

Overall Synthetic Scheme

The synthesis is a two-stage, one-pot process that first converts the ketone into a diaziridine intermediate, which is then oxidized *in situ* to the final diazirine product.



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Figure 1: Overall synthetic pathway from ketone to diazirine.

Materials and Reagents

Reagent/Material	Formula	MW (g/mol)	CAS No.	Notes / Supplier
1-Hydroxyhept-6-yn-3-one	C ₇ H ₁₀ O ₂	126.15	1450754-40-1	Starting material. [12][13]
Ammonia	NH ₃	17.03	7664-41-7	Gas, condensed to liquid. Use in a well-ventilated fume hood.
Hydroxylamine-O-sulfonic acid (HOSA)	H ₃ NO ₄ S	113.11	2950-43-8	Aminating agent. Handle with care.
Iodine	I ₂	253.81	7553-56-2	Oxidizing agent. Solid.
Triethylamine (Et ₃ N)	C ₆ H ₁₅ N	101.19	121-44-8	Base. Distill before use.
Diethyl ether (Et ₂ O)	(C ₂ H ₅) ₂ O	74.12	60-29-7	Anhydrous, for extraction.
Sodium thiosulfate (Na ₂ S ₂ O ₃)	Na ₂ S ₂ O ₃	158.11	7772-98-7	For quenching iodine.
Sodium sulfate (Na ₂ SO ₄)	Na ₂ SO ₄	142.04	7757-82-6	Anhydrous, for drying.
Silica Gel	SiO ₂	60.08	7631-86-9	For column chromatography (230-400 mesh).
Heavy-walled pressure tube	-	-	-	Must be rated for pressure at room temperature.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established one-pot methodologies for aliphatic diazirine synthesis.[\[4\]](#)[\[5\]](#)[\[14\]](#)

Causality Behind the One-Pot Approach: Traditional methods involve separate steps for oximation, tosylation, ammonolysis, and oxidation, often with difficult isolation of intermediates.[\[6\]](#)[\[10\]](#) This one-pot procedure circumvents these issues by forming the diaziridine *in situ* from the ketone using HOSA in liquid ammonia, followed by immediate oxidation. This avoids isolating the potentially unstable diaziridine, reduces handling losses, and significantly shortens the overall synthesis time.[\[15\]](#)

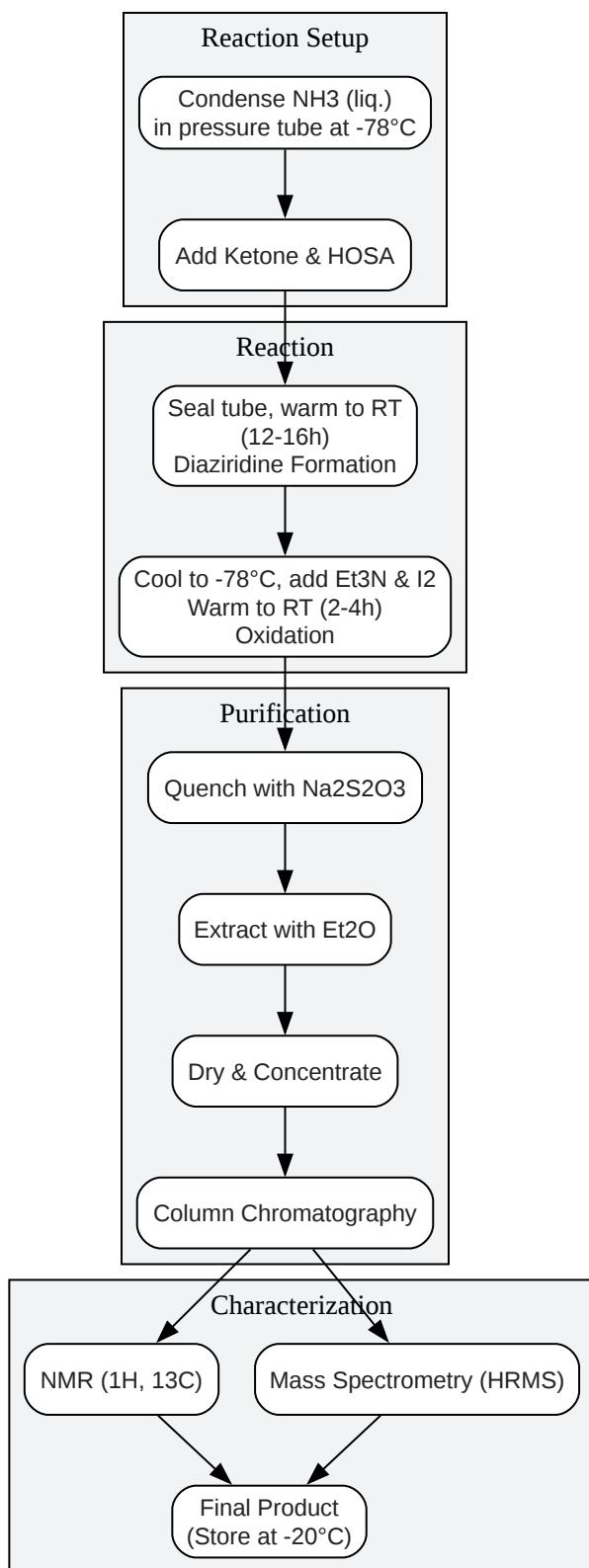
Part 1: In Situ Formation of the Diaziridine Intermediate

- **Setup:** Place a magnetic stir bar into a heavy-walled pressure tube equipped with a screw cap and septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
- **Ammonia Condensation:** Cool the pressure tube to -78 °C using a dry ice/acetone bath. In a well-ventilated fume hood, condense ammonia gas (approx. 8-10 mL per 2 mmol of ketone) into the tube.
- **Addition of Starting Material:** Dissolve **1-Hydroxyhept-6-yn-3-one** (e.g., 252 mg, 2.0 mmol) in a minimal amount of anhydrous THF or CH₂Cl₂ (if necessary for solubility) and add it dropwise to the liquid ammonia at -78 °C with stirring.
- **Addition of HOSA:** Carefully and portion-wise, add hydroxylamine-O-sulfonic acid (HOSA) (249 mg, 2.2 mmol, 1.1 equiv.) to the cold reaction mixture.
 - **Expert Insight:** HOSA is the aminating agent that provides the second nitrogen atom for the diaziridine ring.[\[10\]](#) Adding it slowly to the cold solution is crucial to control the exothermic reaction and prevent excessive pressure buildup.
- **Reaction:** Tightly seal the pressure tube. Remove the cold bath and allow the mixture to warm to room temperature. Let the reaction stir vigorously for 12-16 hours behind a blast shield. The mixture will build pressure as the ammonia warms.

Part 2: Oxidation to the Diazirine Product

- Cooling and Depressurization: After the reaction period, cool the pressure tube back down to -78 °C. Once cold, carefully and slowly vent the tube by unscrewing the cap to release the pressure from the ammonia.
- Addition of Base and Oxidant: While maintaining the cold temperature, add anhydrous diethyl ether (20 mL). Then, add triethylamine (0.84 mL, 6.0 mmol, 3.0 equiv.) followed by a solution of iodine (761 mg, 3.0 mmol, 1.5 equiv.) in diethyl ether.
 - Causality: Triethylamine acts as a base to facilitate the dehydrogenation of the N-H bonds in the diaziridine intermediate. Iodine is the oxidizing agent that accepts the electrons and hydrogen atoms, forming the N=N double bond of the diazirine.[6][10]
- Oxidation Reaction: Allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by TLC (staining with potassium permanganate).
- Workup & Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$). Shake until the brown color of the iodine disappears.
- Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether (2 x 30 mL).
- Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
Caution: Do not use excessive heat on the rotovap, as diazirines can be thermally sensitive.
- Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of pentane/diethyl ether (e.g., starting from 9:1 to 1:1) is typically effective.[14] The product is a colorless to pale yellow liquid.

Workflow and Characterization



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Figure 2: Step-by-step experimental and characterization workflow.

Expected Analytical Data

Confirming the identity and purity of the final product is a critical step for trustworthiness and reproducibility in subsequent biological experiments.

Analysis	Expected Result for 3-(2-Hydroxyethyl)-3-(but-3-yn-1-yl)-3H-diazirine
¹ H NMR (CDCl ₃ , 400 MHz)	Signals corresponding to the terminal alkyne proton, the methylene groups of the hydroxyethyl and butynyl chains. The characteristic signal for the methyl group in a methyl-diazirine (around δ 1.0-1.1 ppm) will be absent, replaced by methylene signals adjacent to the diazirine carbon. [14]
¹³ C NMR (CDCl ₃ , 100 MHz)	A characteristic upfield signal for the diazirine carbon (C=N=N), typically in the range of δ 20-30 ppm. Signals for the alkyne carbons and other aliphatic carbons.
HRMS (ESI)	Calculated m/z for [M+H] ⁺ (C ₇ H ₁₁ N ₂ O ⁺) should match the observed value with high accuracy.
FTIR	Disappearance of the strong ketone C=O stretch (~1715 cm ⁻¹). Appearance of a terminal alkyne C≡C-H stretch (~3300 cm ⁻¹) and C≡C stretch (~2120 cm ⁻¹). The N=N stretch of the diazirine is often weak or not observed.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or no product yield	Incomplete reaction of HOSA.	Ensure HOSA is fresh and added carefully. Extend the initial reaction time to 24 hours.
Inefficient oxidation.	Use freshly prepared iodine solution. Ensure triethylamine is dry and of high quality. Alternative oxidants like Ag_2O or MnO_2 can be explored, though they require different workup procedures. [16]	
Decomposition of product.	Avoid heat during concentration. Store the final product at -20°C or below, protected from light. Diazirines are sensitive to both light and acid. [2]	
Multiple spots on TLC after column	Impurities or degradation.	Re-purify using a shallower solvent gradient. Check for acidic residues in solvents; wash with sat. NaHCO_3 during workup if needed.
Reaction does not turn colorless after quenching	Insufficient $\text{Na}_2\text{S}_2\text{O}_3$.	Add more saturated $\text{Na}_2\text{S}_2\text{O}_3$ solution until the iodine color is fully discharged.

Conclusion

This protocol provides a detailed, reliable, and efficient method for the synthesis of a bifunctional alkyne- and hydroxyl-containing diazirine photo-crosslinker from **1-Hydroxyhept-6-yn-3-one**. By employing a modern one-pot strategy, this guide enables researchers to access a valuable chemical tool for photoaffinity labeling. The resulting probe is primed for easy conjugation to targeting ligands and subsequent reporter tag installation, facilitating the robust

identification and structural analysis of biomolecular interactions that are fundamental to biological research and drug development.

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